

Navigating the Landscape of High-Purity L-Tyrosine for Research Applications

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Compound of Interest

Compound Name: Tyrosine betaine

Cat. No.: B1253712

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For researchers, scientists, and professionals in drug development, sourcing high-purity reagents is a critical first step in ensuring the validity and reproducibility of experimental results. L-tyrosine, a non-essential amino acid, is a key precursor in the biosynthesis of vital catecholamines such as dopamine, norepinephrine, and epinephrine.[1][2] Its role in neurotransmission and cellular metabolism makes it a molecule of significant interest in neuroscience, metabolism, and stress-related research. This document provides a comprehensive overview of commercial suppliers of high-purity L-tyrosine, its key research applications, and detailed experimental protocols.

A Note on Terminology: The initial request specified "L-tyrosine betaine." It is important to clarify that L-tyrosine and betaine (trimethylglycine) are distinct molecules. "L-tyrosine betaine" is not a standard chemical designation. This document will focus on L-tyrosine, as it is the compound predominantly available and utilized in the research contexts described.

Commercial Suppliers of High-Purity L-Tyrosine

A variety of commercial suppliers offer high-purity L-tyrosine suitable for research purposes. The quality and specifications can vary, so it is crucial for researchers to select a supplier that meets the specific needs of their experimental setup. Key considerations include purity, grade (e.g., biotechnology, USP), and the availability of certificates of analysis.

Supplier/Distributor	Brand/Manufacturer	Purity/Grade	Catalog Number (Example)	Available Quantities
Molecular Depot	Molecular Depot	≥99% (Biotechnology Grade)	B2010181	10 g
Blue Tiger Scientific	Molecular Depot	≥99% (Biotechnology Grade)	B2010181	10 g
Fisher Scientific	Research Products International Corp	Not specified	MT21040CV	100 g
Avantor	MilliporeSigma	For synthesis	Not specified	Varies
Avantor	TCI America	≥98.5%	Not specified	Varies
Avantor	Thermo Scientific Chemicals	99%	Not specified	Varies
Avantor	MP Biomedicals	Cell culture reagent	Not specified	Varies
Avantor	Spectrum Chemical Mfg. Corp.	≥98.5% (USP, FCC)	Not specified	Varies
Vivion	Not specified	Not specified	Not specified	Bulk (starting from 25 kg)

Key Research Applications of L-Tyrosine

High-purity L-tyrosine is utilized in a range of research applications, primarily centered on its physiological roles:

- **Neurotransmitter Synthesis and Regulation:** L-tyrosine is a fundamental component in the study of catecholamine pathways.[\[1\]](#)[\[2\]](#) Research in this area investigates how L-tyrosine

availability affects the synthesis and release of dopamine, norepinephrine, and epinephrine in various physiological and pathological conditions.[3][4]

- **Cognitive Function and Stress Response:** A significant body of research focuses on the impact of L-tyrosine supplementation on cognitive performance, particularly under stressful conditions such as physical exertion, cold stress, and sleep deprivation.[3][5][6] Studies have shown that L-tyrosine can help mitigate the decline in cognitive function associated with these stressors.[3]
- **Cell Culture Media Supplement:** L-tyrosine is an essential component of various cell culture media, including Minimum Essential Medium (MEM).[7] It is crucial for the proper growth and proliferation of a wide range of cell types in vitro.
- **Metabolic Studies:** As a precursor to thyroid hormones and melanin, L-tyrosine is also a subject of investigation in endocrinology and dermatology.[4][5]
- **Betalain Biosynthesis:** In plant science, L-tyrosine is the precursor for the biosynthesis of betalains, a class of pigments with antioxidant properties.[8]

Signaling Pathways and Experimental Workflows

Catecholamine Biosynthesis Pathway

The primary signaling pathway involving L-tyrosine is the synthesis of catecholamines. This pathway is fundamental to understanding the mechanism of action of L-tyrosine in the central nervous system.

Caption: The enzymatic conversion of L-tyrosine to catecholamines.

General Experimental Workflow for Investigating L-Tyrosine Effects on Cognitive Function

A typical experimental workflow to assess the impact of L-tyrosine on cognitive function under stress involves several key stages, from subject recruitment to data analysis.

Caption: A generalized workflow for human studies on L-tyrosine.

Detailed Experimental Protocols

Protocol 1: In Vitro Neurotransmitter Release Assay

Objective: To determine the effect of L-tyrosine supplementation on dopamine release from PC12 cells (a rat pheochromocytoma cell line commonly used as a model for neurosecretory cells).

Materials:

- High-purity L-tyrosine (e.g., from Molecular Depot, Biotechnology Grade)
- PC12 cell line
- Cell culture medium (e.g., RPMI-1640) supplemented with horse serum and fetal bovine serum
- Krebs-Ringer-HEPES (KRH) buffer
- High potassium KRH buffer (for depolarization)
- Dopamine ELISA kit

Procedure:

- **Cell Culture:** Culture PC12 cells in standard medium until they reach 80-90% confluency.
- **L-Tyrosine Pre-incubation:**
 - Prepare L-tyrosine stock solutions in sterile water or appropriate buffer.
 - Replace the culture medium with fresh medium containing varying concentrations of L-tyrosine (e.g., 0, 10, 50, 100 μ M).
 - Incubate the cells for 24 hours.
- **Dopamine Release:**
 - Wash the cells twice with KRH buffer.

- Incubate the cells with KRH buffer for 30 minutes at 37°C.
- Collect the supernatant (basal release).
- Stimulate the cells with high potassium KRH buffer for 15 minutes to induce depolarization and neurotransmitter release.
- Collect the supernatant (stimulated release).
- Dopamine Quantification:
 - Measure the concentration of dopamine in the collected supernatants using a dopamine ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Normalize the dopamine release to the total protein content of the cells.
 - Compare the basal and stimulated dopamine release between the different L-tyrosine treatment groups.

Protocol 2: Human Cognitive Performance Under Acute Stress

Objective: To assess the effect of acute L-tyrosine supplementation on working memory in healthy adults subjected to a cold pressor test (CPT).

Materials:

- High-purity L-tyrosine (e.g., from a supplier with USP grade)
- Placebo (e.g., microcrystalline cellulose) in identical capsules
- Computerized working memory task (e.g., n-back task)
- Cold water bath (4-5°C)
- Heart rate monitor

- Saliva collection kits for cortisol measurement

Procedure:

- Subject Recruitment and Screening: Recruit healthy adult volunteers with no contraindications to L-tyrosine supplementation or the CPT.
- Study Design: Employ a double-blind, placebo-controlled, crossover design.
- Experimental Sessions:
 - Subjects arrive at the laboratory after an overnight fast.
 - A baseline saliva sample is collected, and a baseline working memory task is performed.
 - Subjects ingest either the L-tyrosine supplement (e.g., 150 mg/kg body weight) or the placebo.
 - After a 60-minute absorption period, subjects immerse their non-dominant hand in the cold water bath for 3 minutes (CPT).
 - Immediately following the CPT, subjects perform the working memory task again.
 - Saliva samples are collected at multiple time points post-CPT to measure cortisol levels.
 - Heart rate is monitored throughout the procedure.
- Washout Period: A washout period of at least one week separates the two experimental sessions (L-tyrosine and placebo).
- Data Analysis:
 - Compare the change in working memory performance from baseline to post-CPT between the L-tyrosine and placebo conditions.
 - Analyze changes in heart rate and cortisol levels to assess the physiological stress response.

By understanding the available commercial sources of high-purity L-tyrosine and employing robust experimental protocols, researchers can effectively investigate the multifaceted roles of this important amino acid in health and disease.

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